REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[OH:10].Br[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][C:26]([Cl:29])=[C:25]([Cl:30])[CH:24]=2)=[CH:17][CH:16]=1)=[O:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:30][C:25]1[CH:24]=[C:23]([CH:28]=[CH:27][C:26]=1[Cl:29])[CH2:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([C:13](=[O:14])[CH2:12][O:10][C:3]2[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=2[F:1])[C:6]#[N:7])=[CH:20][CH:19]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C#N)C=C1)O
|
Name
|
2-bromo-1-[4-(3,4-dichloro-benzyloxy)-phenyl]-ethanone
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)OCC1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness
|
Type
|
STIRRING
|
Details
|
stirred 1.5 h
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
1 L water was added
|
Type
|
STIRRING
|
Details
|
stirred vigorously an additional 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 200 mL diethyl ether three times
|
Type
|
DISSOLUTION
|
Details
|
It was then dissolved in THF
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any remaining inorganic salt
|
Type
|
CUSTOM
|
Details
|
evaporated again to dryness
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(COC2=CC=C(C=C2)C(COC=2C=C(C#N)C=CC2F)=O)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: CALCULATEDPERCENTYIELD | 102% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |